3-Methyloxetan-3-amine hydrochloride

Description

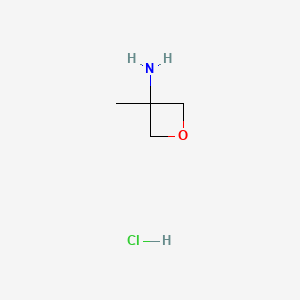

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-methyloxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4(5)2-6-3-4;/h2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFPEKUQJGOBLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735259 | |

| Record name | 3-Methyloxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363404-87-8 | |

| Record name | 3-Methyloxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloxetan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Oxetane Motifs in Pharmaceutical Scaffolds

The oxetane (B1205548) ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a valuable component in contemporary drug design. evitachem.com Its incorporation into molecular scaffolds can profoundly and beneficially influence the properties of a drug candidate. Oxetanes are recognized for their ability to improve aqueous solubility, metabolic stability, and lipophilicity, while adding minimal molecular weight. mnstate.edu

The compact, polar, and three-dimensional nature of the oxetane motif makes it an attractive bioisostere for commonly used functional groups that may possess undesirable characteristics. bldpharm.comkara5.live For instance, oxetanes have been successfully employed as surrogates for gem-dimethyl and carbonyl groups. enaminestore.comnih.gov This substitution can lead to enhanced physicochemical properties, such as improved solubility and metabolic clearance, which are critical for a compound's journey to becoming a viable drug. bldpharm.com The inherent ring strain of the oxetane, approximately 106 kJ/mol, also contributes to its unique chemical reactivity and conformational preferences. kara5.live Furthermore, the presence of the oxygen atom can act as a hydrogen bond acceptor, influencing how a molecule interacts with its biological target. kara5.live

| Property Influenced | General Effect of Oxetane Motif | Rationale |

|---|---|---|

| Aqueous Solubility | Increase | Introduction of a polar ether oxygen. |

| Metabolic Stability | Increase | Replacement of metabolically labile groups (e.g., gem-dimethyl). nih.gov |

| Lipophilicity (LogP/LogD) | Decrease | The polar nature of the oxetane ring reduces overall lipophilicity. bldpharm.com |

| Molecular Shape | Increased sp³ character/Three-dimensionality | Moves away from flat, planar structures, which can improve target binding specificity. bldpharm.com |

| Basicity of Proximal Amines | Attenuation | The electron-withdrawing nature of the oxetane oxygen can reduce the pKa of nearby amines. evitachem.combldpharm.com |

Role of 3 Methyloxetan 3 Amine Hydrochloride As a Versatile Synthetic Intermediate

3-Methyloxetan-3-amine (B1372449) hydrochloride serves as a highly valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. enaminestore.comenamine.net Its utility stems from the presence of a reactive primary amine appended to a stable 3,3-disubstituted oxetane (B1205548) core. The 3,3-disubstitution pattern is particularly favored as it enhances the stability of the oxetane ring and avoids the introduction of a new stereocenter upon incorporation into a larger molecule. nih.gov

The primary amine functional group is a cornerstone of organic synthesis, capable of undergoing a wide array of chemical transformations. This allows for the straightforward coupling of the 3-methyloxetane motif to various molecular scaffolds. The hydrochloride salt form of the compound enhances its stability and improves its handling properties, making it a convenient reagent for laboratory use. It is typically a white crystalline solid that is soluble in water. evitachem.com

The versatility of this intermediate is highlighted by the common reactions its primary amine can participate in:

Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides, a fundamental linkage in many biologically active molecules.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, another important functional group in pharmaceuticals.

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates, respectively.

| Reaction Type | Reactant | Product Functional Group |

|---|---|---|

| Acylation | Carboxylic Acid / Acid Chloride | Amide |

| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Amine |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Overview of Research Trajectories Involving the Compound

General Synthetic Strategies Incorporating this compound

The reactivity of this compound is dominated by its two primary functional groups: the nucleophilic primary amine and the strained four-membered ether ring. General synthetic strategies exploit these features to construct more complex molecules.

Amidation and Coupling Reactions Utilizing the Amine Moiety

The primary amine of 3-Methyloxetan-3-amine serves as a potent nucleophile, enabling its participation in a wide array of bond-forming reactions, most notably amidation and various coupling processes. The hydrochloride salt is typically neutralized with a non-nucleophilic base, such as Hünig's base (DIPEA), to liberate the free amine for reaction.

Standard amidation reactions involve coupling the amine with a carboxylic acid activated by reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). nih.gov These methods are highly efficient for creating amide bonds. researchgate.net More advanced protocols allow for the direct coupling of the amine with metal carboxylate salts, streamlining the synthesis process. researchgate.net

Furthermore, the amine moiety can participate in multicomponent reactions, such as the Aldehyde-Alkyne-Amine (A3) coupling, which forges a propargylamine scaffold from an aldehyde, an alkyne, and an amine, often under metal catalysis. wikipedia.orgmdpi.com This reaction provides a direct route to complex, functionalized derivatives. The amine can also be used in catalytic reactions that involve the cleavage and functionalization of the C-H bond adjacent to the nitrogen atom. nih.gov

Table 1: Selected Coupling Reactions and Reagents for Amine Functionalization

| Reaction Type | Coupling Reagent/Catalyst | Substrate Example | Product Type |

|---|---|---|---|

| Standard Amidation | HATU, EDC/HOBt | Carboxylic Acid | Amide |

| Direct Amidation | HBTU | Metal Carboxylate Salt | Amide |

| A3 Coupling | Ru/Cu, Au, or Ag Catalyst | Aldehyde, Alkyne | Propargylamine |

| C-H Activation | Ru3(CO)12 | Alkene | Alkylated Amine |

Nucleophilic Substitutions and Ring-Opening Reactions

The oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which makes it susceptible to ring-opening reactions, particularly when activated by a Lewis or Brønsted acid. beilstein-journals.orgresearchgate.net This reactivity provides a powerful method for converting the cyclic ether into functionalized 1,3-diol derivatives.

Upon activation, the oxetane ring can be opened by a variety of nucleophiles in an SN2-type reaction. researchgate.net The nucleophile attacks one of the methylene carbons of the ether, leading to cleavage of a C-O bond and formation of a 3-substituted-3-(aminomethyl)propane-1-ol derivative. The regioselectivity of the attack can be influenced by the substitution pattern on the ring. The amine itself, being a primary amine, is also a good nucleophile and can participate in substitution reactions with haloalkanes, although this can lead to multiple substitutions (secondary, tertiary, and quaternary amines) if conditions are not carefully controlled. savemyexams.comchemguide.co.uk

Table 2: Representative Ring-Opening Reactions of Oxetanes

| Nucleophile | Reagent/Conditions | Product Core Structure |

|---|---|---|

| Cyanide | TMSCN, Lewis Acid | γ-Hydroxy Nitrile |

| Azide | NaN3, Lewis Acid | γ-Azido Alcohol |

| Alcohols/Water | Protic or Lewis Acid | 1,3-Diol or Ether-Alcohol |

| Thiols | Lewis Acid | γ-Hydroxy Thioether |

| Organometallics | Organolithium, BF3·OEt2 | Functionalized Alcohol |

Advanced Synthetic Approaches to Functionalized 3-Methyloxetan-3-amine Derivatives

Beyond general transformations, advanced synthetic methods have been developed to produce highly specific and complex derivatives, including those with controlled stereochemistry or isotopic labels for specialized research applications.

Stereoselective Synthesis of Enantiopure Derivatives

The synthesis of enantiomerically pure derivatives of 3-Methyloxetan-3-amine is crucial for applications in medicinal chemistry. Several strategies can be employed to achieve stereoselectivity. One common approach involves utilizing starting materials from the chiral pool, such as sugars, which can be chemically transformed into enantiopure oxetane intermediates. acs.org

Another powerful method is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. For instance, stereoselective hydroaminoalkylation of alkynes using a chiral titanium catalyst can produce chiral allylic amines. nih.gov While not a direct synthesis of the title compound, the principle can be adapted for related transformations. The synthesis of stereoisomeric aminocyclitols has also been achieved through stereospecific reactions involving epoxides and cyclic sulfates, highlighting methods to control stereochemistry through nucleophilic attack. beilstein-journals.org

Incorporation of Isotopic Labels for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and for structural biology studies using Nuclear Magnetic Resonance (NMR) spectroscopy. Stable isotopes such as 2H (deuterium), 13C, and 15N can be incorporated into the 3-methyloxetan-3-amine scaffold.

Labeling strategies depend on the synthetic route. In biosynthetic or fermentation-based approaches, labeled precursors are added to the growth medium. nih.gov For example, using D-(13C)-glucose provides a source for 13C labeling throughout the carbon skeleton, while 15NH4Cl can be used as the sole nitrogen source to incorporate 15N. nih.govisotope.com In a purely chemical synthesis, labeled starting materials are required. For instance, the amine functionality could be introduced using 15N-labeled ammonia or an azide precursor. The methyl group can be specifically labeled using isotopically enriched methylating agents. isotope.com

Table 3: Isotopic Labeling Strategies and Applications

| Isotope | Precursor Example | Incorporation Method | Application |

|---|---|---|---|

| 13C | D-(13C)-glucose | Fermentation | NMR Structural Analysis |

| 15N | 15NH4Cl | Chemical or Biosynthesis | NMR, Mechanistic Studies |

| 2H (D) | D2O, D-(2H)-glucose | Fermentation | NMR (TROSY), Mechanistic Studies |

| 13CH3 | 13C-Methyl Iodide | Chemical Synthesis | NMR Probe for Dynamics |

Process Chemistry and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production introduces a unique set of challenges. Process chemistry focuses on developing safe, efficient, and economically viable manufacturing routes. For this compound, key considerations include reagent selection, reaction conditions, and product isolation.

A scalable synthesis requires the use of cost-effective and readily available starting materials. The reaction sequence must be optimized to maximize yield and minimize the formation of impurities, reducing the burden on downstream purification. environmentclearance.nic.in Critical process parameters such as temperature, pressure, reaction time, and catalyst loading must be carefully controlled. google.com For example, the formation of the amine can be exothermic, necessitating efficient heat management to prevent runaway reactions.

The final step, the formation of the hydrochloride salt, is a crucial unit operation. This is typically achieved by treating a solution of the free amine in a suitable organic solvent (e.g., isopropanol, ethyl acetate) with hydrochloric acid. google.comgoogle.com The resulting salt precipitates from the solution and can be isolated by filtration, washed, and dried. environmentclearance.nic.in The choice of solvent is critical as it affects solubility, crystal form, and purity of the final product. Process optimization would focus on maximizing the recovery of a high-purity product in a consistent and reproducible manner.

Table 4: Key Parameters in Process Chemistry for Hydrochloride Salt Production

| Parameter | Consideration | Impact on Process |

|---|---|---|

| Solvent Choice | Solubility of free amine and salt, boiling point, safety | Affects reaction rate, product isolation, purity, and ease of handling |

| Temperature Control | Management of exotherms | Ensures reaction safety, minimizes side products, controls crystal size |

| Reagent Stoichiometry | Molar ratio of amine to HCl | Impacts yield, final pH, and potential for excess reagents in product |

| Crystallization Time/Temp | Cooling profile | Determines crystal size distribution, purity, and filterability |

| Filtration & Drying | Equipment and conditions | Affects residual solvent levels, product stability, and handling properties |

Development of Enzyme Inhibitors

The structural characteristics of this compound, particularly the strained oxetane ring, make it an attractive component for designing enzyme inhibitors with enhanced potency and improved pharmacological profiles.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors for Oncological and Metabolic Therapies

In the pursuit of new treatments for cancer, the 3-methyloxetane moiety has been integrated into the design of novel Poly(ADP-ribose) Polymerase (PARP) inhibitors. The oxetane ring often acts as a bioisostere for other chemical groups, helping to enhance properties such as solubility and metabolic stability. Specifically, the (3-methyloxetan-3-yl)methoxy group has been incorporated into quinoline-based molecular frameworks. These inhibitors are engineered to bind to the active site of the PARP enzyme, competing with its natural substrate, nicotinamide adenine dinucleotide (NAD+). The distinct three-dimensional nature of the oxetane ring can facilitate advantageous interactions within the enzyme's binding pocket, potentially leading to greater inhibitory strength and selectivity. The primary focus of this research is on developing effective therapies for cancers that have deficiencies in other DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes.

| Compound Scaffold | Target Enzyme | Therapeutic Area |

|---|---|---|

| (3-methyloxetan-3-yl)methoxyquinoline | PARP-1 | Oncology |

Kinesin Family Member 18A (KIF18A) Inhibitors in Cancer Research

This compound is a pivotal starting material for the synthesis of a new class of inhibitors that target the Kinesin Family Member 18A (KIF18A). nih.gov KIF18A is a motor protein essential for the proper alignment of chromosomes during mitosis, and its inhibition is a promising strategy for treating cancers that exhibit chromosomal instability. acs.orgnih.govgoogle.com

A significant focus of medicinal chemistry has been the optimization of an initial lead compound, AM-7710, which has resulted in the creation of highly potent and selective KIF18A inhibitors. acs.orgnih.gov Structure-activity relationship (SAR) studies have revealed that the inclusion of the 3-methyloxetan-3-amine fragment can dramatically increase the inhibitory power of these molecules. The amine functional group of this compound provides a critical point of attachment for constructing the larger inhibitor, and the oxetane ring itself often improves the drug-like characteristics of the final compound. Numerous patents detail compounds within this class that can modulate KIF18A's function and are under investigation for the treatment of a variety of cancers. nih.govunifiedpatents.com

| Compound Series | Initial Hit IC50 (KIF18A) | Optimized Compounds IC50 (KIF18A) |

|---|---|---|

| AM-7710 Analogs | 6160 nM acs.org | 30 - 62 nM acs.org |

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibitors

The 3-methyloxetan-3-amine structural unit is a defining feature in the creation of potent inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4). As a key enzyme in the signaling cascades of Toll-like receptors and interleukin-1 receptors, IRAK4 is a compelling target for new treatments for inflammatory and autoimmune conditions.

| Compound Scaffold | Target Enzyme | Therapeutic Area |

|---|---|---|

| [(3-methyloxetan-3-yl)amino]pyrrolo[1,2-b]pyridazine | IRAK4 | Inflammatory Diseases |

Modulation of Ion Channel Activity

Calcium-Activated Chloride Channel (TMEM16A) Modulators for Respiratory Disorders

After a thorough review of publicly accessible scientific literature and patent filings, no direct link was found between this compound or its related compounds and the creation of modulators for the Calcium-Activated Chloride Channel (TMEM16A). Although TMEM16A is a known therapeutic target for respiratory conditions like cystic fibrosis and asthma, and a number of small molecule modulators have been developed, the application of compounds containing a 3-methyloxetane group in this area is not documented in the available research. nih.goventerprisetherapeutics.comnih.govbiorxiv.orgresearchgate.net

Receptor-Targeted Ligand Design

The 3-methyloxetan-3-amine framework is a subject of considerable interest for designing ligands that bind to specific biological targets like G-protein coupled receptors (GPCRs) and nuclear receptors. nih.govnih.govmdpi.com The distinct physicochemical properties of the oxetane ring, such as its polarity, resistance to metabolic breakdown, and its capacity to accept hydrogen bonds, make it a valuable element for crafting ligands with better binding affinity, selectivity, and pharmacokinetic behavior.

The design of such targeted ligands often hinges on the precise positioning of chemical groups that can interact with particular amino acid residues within the receptor's binding site. The amine group on this compound offers a flexible point for chemical synthesis, enabling its integration into a diverse array of molecular structures. The rigid, three-dimensional nature of the oxetane ring can help to properly orient other parts of the ligand to maximize beneficial interactions with the target receptor. While there are limited publicly disclosed examples of this compound being used in ligands for a wide variety of receptors, the fundamental principles of medicinal chemistry point to its potential value in this field. rjraap.comfrontiersin.orgotavachemicals.commedchemexpress.comnih.govresearchgate.net For example, similar cyclic ether structures have been effectively utilized to create selective ligands for other receptors, suggesting a promising future for the oxetane motif in this domain of drug discovery.

| Receptor Superfamily | Potential Advantages of Oxetane Moiety |

|---|---|

| G-Protein Coupled Receptors (GPCRs) | Improved solubility, metabolic stability, and potential for specific hydrogen bonding interactions. |

| Nuclear Receptors | Favorable conformational constraints and enhanced binding affinity. |

D1 Receptor Positive Allosteric Modulators

The dopamine (B1211576) D1 receptor, a G protein-coupled receptor (GPCR), is a critical regulator of numerous neurological processes, including motor activity, cognition, and reward pathways. nih.gov Dysregulation of D1 receptor signaling is implicated in a range of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease. researchgate.netunc.edu Consequently, the potentiation of D1 receptor signaling has become an attractive therapeutic strategy for addressing cognitive decline. unc.edu

Historically, efforts to develop direct D1 receptor agonists have been hampered by issues like poor drug-like properties, lack of subtype selectivity, and the development of tolerance (tachyphylaxis). nih.govmdpi.com This has shifted focus towards an alternative mechanism: positive allosteric modulation. Positive allosteric modulators (PAMs) bind to a site on the receptor that is distinct from the binding site of the endogenous ligand (dopamine). mdpi.com Instead of activating the receptor directly, PAMs enhance the receptor's response to dopamine, potentially offering greater selectivity and a more refined therapeutic window while maintaining the natural patterns of neurotransmission. researchgate.netmdpi.com

The discovery of D1 PAMs is an active area of research, with several distinct chemical classes having been identified. unc.edunih.gov These include complex scaffolds such as tetrahydroisoquinoline derivatives, which have been investigated for their ability to cross the blood-brain barrier and act on central nervous system targets. mdpi.com While the search for novel D1 PAMs is extensive and relies on a diverse library of chemical building blocks, the specific incorporation of this compound into a D1 PAM candidate has not been detailed in publicly available scientific literature. The exploration of unique, sp³-rich scaffolds like oxetanes remains a promising avenue in the continued search for next-generation neurological therapeutics.

Antiviral Agent Development, with a Focus on Hepatitis B Therapy

Chronic Hepatitis B (CHB) infection remains a significant global health challenge, being a primary cause of severe liver conditions, including cirrhosis and hepatocellular carcinoma. mdpi.com Current standard-of-care treatments for CHB primarily involve two classes of drugs: nucleos(t)ide analogues (NAs) and pegylated interferon (PEG-IFN). mdpi.comnih.gov NAs, such as Tenofovir and Entecavir, are highly effective at suppressing the replication of the hepatitis B virus (HBV) but rarely lead to a complete cure, often necessitating long-term or indefinite therapy. nih.govmdpi.com

The ultimate goal in HBV treatment is to achieve a "functional cure," defined by the sustained loss of the hepatitis B surface antigen (HBsAg) and undetectable HBV DNA after completing a finite course of treatment. mdpi.com This objective has spurred the development of numerous novel therapeutic strategies that target different stages of the HBV lifecycle. mdpi.com These emerging antiviral approaches include:

Entry inhibitors that block the virus from entering liver cells. nih.gov

Core protein allosteric modulators (CpAMs) that disrupt the formation of the viral capsid. mdpi.com

RNA interference (siRNA) agents that silence viral gene expression. mdpi.com

Immunomodulators , such as toll-like receptor (TLR) agonists and checkpoint inhibitors, which aim to restore the host's immune response against the virus. nih.govmdpi.com

The development of these novel agents relies on the exploration of new chemical matter to identify molecules with unique mechanisms of action and favorable safety profiles. While this compound provides a versatile scaffold for chemical synthesis, its specific application in the development of anti-HBV therapies has not been reported in the reviewed scientific literature. The field, however, continues to screen diverse chemical libraries in the search for compounds that can be optimized into effective treatments as part of combination therapies aimed at achieving a functional cure. mdpi.com

Broader Utility as a High-Quality Building Block in Diverse Chemical Series

Beyond specific therapeutic targets, the primary value of this compound lies in its utility as a versatile chemical building block for drug discovery. bldpharm.compharmaceutical-technology.com The incorporation of novel, three-dimensional, and functionalized scaffolds is a key strategy in modern medicinal chemistry to access new chemical space and improve the properties of drug candidates. enamine.net

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry for its unique ability to favorably influence the physicochemical properties of a molecule. acs.orgnih.gov It is often used as a surrogate for less desirable functional groups, such as gem-dimethyl or carbonyl groups. nih.gov The introduction of an oxetane motif can lead to several beneficial effects, as summarized in the table below.

| Property Influenced | Effect of Oxetane Incorporation | Rationale |

|---|---|---|

| Aqueous Solubility | Increase | The polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water. acs.org |

| Metabolic Stability | Increase | The strained ring system can block sites of metabolic oxidation on adjacent atoms. acs.orgnih.gov |

| Lipophilicity (LogP/LogD) | Decrease | The polar nature of the oxetane ring reduces the overall lipophilicity compared to a corresponding carbocyclic or alkyl group. acs.org |

| Molecular Conformation | Provides a rigid, 3D exit vector | The defined sp³-rich structure helps to create more complex and three-dimensional molecular shapes, which can improve binding to protein targets. nih.gov |

This compound is an exemplary building block that leverages these advantages. As a 3,3-disubstituted oxetane, it possesses enhanced chemical stability compared to less substituted oxetanes. acs.org The presence of both a methyl group and a primary amine at the same position provides a defined three-dimensional structure and a reactive handle for further chemical modification, allowing for its straightforward incorporation into a wide range of molecular scaffolds through reactions like amidation or reductive amination. This makes it a high-quality starting material for generating diverse compound libraries aimed at discovering new lead compounds in numerous drug discovery campaigns. pharmaceutical-technology.comchemrxiv.org

Structure Activity Relationship Sar Studies and Rational Design of 3 Methyloxetan 3 Amine Hydrochloride Derivatives

Elucidation of Structural Determinants for Biological Activity

The primary amine at the 3-position serves as a crucial interaction point and a synthetic handle for derivatization. The basicity of this amine is modulated by the adjacent oxetane (B1205548) ring, which acts as an electron-withdrawing group. acs.org This reduction in basicity compared to a simple alkyl amine can be advantageous in mitigating off-target effects, such as interactions with hERG channels, which are often associated with cardiotoxicity. researchgate.net

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modification of the 3-methyloxetan-3-amine (B1372449) scaffold has been a key strategy in optimizing the pharmacological profiles of various classes of inhibitors. The primary amine is a common site for modification, allowing for the introduction of a wide array of substituents that can probe the chemical space of a target's binding site.

In the development of mTOR inhibitors, the introduction of an oxetane substituent on a nitrogen atom was shown to successfully reduce the basicity (pKa) of the amine, which in turn decreased hERG inhibition and improved the safety profile of the lead compound. researchgate.net This highlights how the inherent properties of the oxetane ring can be leveraged to fine-tune the physicochemical properties of a molecule.

The following table illustrates the impact of substituting the amine group in a generic scaffold with different moieties, drawing from general principles observed in medicinal chemistry programs.

Table 1: Illustrative Impact of Amine Substitution on a 3-Methyloxetane Core

| Compound ID | R-Group (Substitution on Amine) | Observed/Expected Impact on Potency | Observed/Expected Impact on Selectivity |

|---|---|---|---|

| A-1 | -H (unsubstituted) | Baseline | Baseline |

| A-2 | -C(=O)CH₃ (Acetyl) | Generally decreases due to loss of key H-bond donor | May increase or decrease depending on target |

| A-3 | -CH₂-Phenyl | Potentially increases via new hydrophobic interactions | Dependent on pocket topology |

| A-4 | -SO₂-Phenyl | May increase potency through new polar contacts | Can improve selectivity by targeting specific residues |

This table is illustrative and based on general medicinal chemistry principles. Actual effects are target-dependent.

Furthermore, modifications to other parts of the molecule, while keeping the 3-methyloxetan-3-amine core intact, have also demonstrated significant effects. For example, in a series of BACE1 inhibitors, the addition of an o-tolyl group to the main scaffold, which already contained an aminoquinoline fragment, resulted in a substantial increase in activity. nih.gov This indicates that while the oxetane amine core provides a foundational binding element, distal modifications are crucial for optimizing interactions with the broader binding site.

Design Principles for Enhancing Potency and Selectivity of 3-Methyloxetan-3-amine Hydrochloride Analogs

The rational design of potent and selective analogs of this compound is guided by several key principles derived from SAR studies. A primary strategy involves using the oxetane moiety to improve "drug-like" properties. acs.org Its ability to increase solubility and metabolic stability while providing a three-dimensional structure makes it a valuable component in fragment-based drug design and lead optimization. researchgate.net

One of the main design principles is the use of the oxetane ring as a hydrophilic bioisostere for a gem-dimethyl group. capes.gov.br This substitution can increase the polarity of a molecule without significantly altering its size, a desirable feature for improving aqueous solubility and reducing metabolic degradation. researchgate.net

Another key principle is the modulation of amine basicity . As previously mentioned, the electron-withdrawing nature of the oxetane ring lowers the pKa of the adjacent amine. researchgate.netcapes.gov.br This allows medicinal chemists to fine-tune the charge state of the molecule at physiological pH, which can be critical for cell permeability and avoiding off-target ionic interactions.

Structure-based design also plays a pivotal role. When the crystal structure of a target protein is available, the 3-methyloxetan-3-amine core can be docked into the active site to predict optimal orientations and guide the design of new analogs. The defined spatial arrangement of the oxetane's substituents provides predictable exit vectors for further chemical elaboration. researchgate.net For instance, if a hydrophobic pocket is identified near the methyl group, analogs with larger alkyl groups at this position could be designed to enhance binding affinity.

The following table outlines key design principles and their intended outcomes for the development of 3-methyloxetan-3-amine analogs.

Table 2: Design Principles for 3-Methyloxetan-3-amine Analogs

| Design Principle | Structural Modification | Intended Outcome | Example Application |

|---|---|---|---|

| Improve Physicochemical Properties | Incorporate the oxetane ring in place of a gem-dimethyl or carbonyl group. | Increased solubility, improved metabolic stability. | General lead optimization. researchgate.net |

| Enhance Target Engagement | Modify the amine with groups that form specific hydrogen bonds or hydrophobic interactions. | Increased potency. | Design of enzyme inhibitors. |

| Improve Selectivity | Exploit unique features of the target's binding pocket that are not present in related off-targets. | Reduced off-target effects. | Kinase inhibitor design. unimi.it |

| Mitigate Toxicity | Utilize the oxetane to lower the basicity of the amine. | Reduced hERG liability. researchgate.net | |

Computational Chemistry and in Silico Approaches in Research on 3 Methyloxetan 3 Amine Hydrochloride

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as a derivative of 3-methyloxetan-3-amine (B1372449), into the active site of a target protein. While specific molecular docking studies on 3-methyloxetan-3-amine hydrochloride are not extensively published, the principles of such analyses can be illustrated through studies on related scaffolds.

For instance, computational studies on various inhibitors often reveal key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The 3-amino-3-methyloxetane moiety is of particular interest due to its structural and electronic properties. The oxetane (B1205548) ring can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor. The methyl group provides a point of steric interaction and can influence the compound's orientation within a binding pocket.

A hypothetical docking study of a 3-methyloxetan-3-amine derivative into a kinase active site, for example, might show the oxetane oxygen forming a hydrogen bond with a backbone amide proton of the hinge region, a common binding motif for kinase inhibitors. The protonated amine of the hydrochloride salt could form a salt bridge with an acidic residue like aspartate or glutamate (B1630785) in the active site, further anchoring the ligand.

Table 1: Potential Ligand-Protein Interactions for a 3-Methyloxetan-3-amine Scaffold

| Interaction Type | Potential Interacting Residues (Example) | Moiety of 3-Methyloxetan-3-amine Involved |

| Hydrogen Bond Donor | Asp, Glu, Ser, Thr | Amino group (NH3+) |

| Hydrogen Bond Acceptor | Asn, Gln, Ser, Thr, Backbone NH | Oxetane oxygen |

| Hydrophobic Interaction | Ala, Val, Leu, Ile, Phe | Methyl group, Oxetane ring carbons |

| Electrostatic (Ionic) | Asp, Glu | Amino group (NH3+) |

These predicted interactions, along with calculated binding affinities (scoring functions), help researchers to prioritize compounds for synthesis and biological testing.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. For this compound, these methods can be used to perform a thorough conformational analysis and to predict its chemical reactivity.

Conformational Analysis: The four-membered oxetane ring is not perfectly planar and can adopt a puckered conformation. The orientation of the methyl and amino substituents is crucial for its interaction with biological targets. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers to identify the most stable, low-energy structures. This information is vital for understanding how the molecule will present itself to a binding site.

Reactivity Prediction: Quantum chemical calculations can also predict sites of reactivity within the molecule. By calculating properties such as the distribution of electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), researchers can identify which parts of the molecule are likely to be involved in chemical reactions. For example, the lone pairs on the oxetane oxygen and the nitrogen of the amine group are potential sites for electrophilic attack, while the protonated amine is an acidic site. This information is valuable for predicting metabolic pathways and potential chemical liabilities.

Table 2: Calculated Properties of 3-Methyloxetan-3-amine (Parent Compound)

| Property | Value | Method/Source |

| Molecular Weight | 87.12 g/mol | PubChem nih.govsigmaaldrich.comnih.gov |

| XLogP3-AA | -0.6 | PubChem nih.govsigmaaldrich.comnih.gov |

| Hydrogen Bond Donors | 1 | PubChem nih.govsigmaaldrich.comnih.gov |

| Hydrogen Bond Acceptors | 2 | PubChem nih.govsigmaaldrich.comnih.gov |

These calculated properties provide a baseline for understanding the physicochemical characteristics of the core scaffold.

Application of Chemoinformatics in Designing Novel 3-Methyloxetan-3-amine Scaffolds

Chemoinformatics involves the use of computational and informational techniques to a wide range of problems in the field of chemistry. In the context of this compound, chemoinformatics can be applied to design novel scaffolds with improved properties.

One key application is the creation and analysis of virtual libraries. Starting with the core 3-methyloxetan-3-amine scaffold, various substituents can be computationally added at different positions to generate a large library of virtual compounds. These libraries can then be screened in silico for desirable properties such as predicted biological activity (through QSAR models), drug-likeness (e.g., Lipinski's rule of five), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

This virtual screening process allows for the rapid exploration of a vast chemical space, identifying promising candidates for further investigation while minimizing the time and resources spent on synthesizing and testing less promising molecules. For example, a chemoinformatics workflow could be used to identify derivatives of 3-methyloxetan-3-amine that are predicted to have high affinity for a specific protein target while also possessing favorable pharmacokinetic profiles.

The integration of molecular docking, quantum chemical calculations, and chemoinformatics provides a comprehensive in silico framework for the rational design and analysis of novel compounds based on the 3-methyloxetan-3-amine scaffold, paving the way for their potential application in various fields of chemical and biomedical research.

Preclinical Evaluation and Translational Prospects of 3 Methyloxetan 3 Amine Hydrochloride Derived Compounds

In Vitro Pharmacological Profiling and Cellular Assays

Early-Stage Preclinical Investigation in Relevant Disease Models

Information regarding the investigation of 3-Methyloxetan-3-amine (B1372449) hydrochloride derivatives in relevant disease models is not available in published literature. This phase of preclinical research is critical for establishing the potential therapeutic efficacy of a new chemical entity. It involves administering the compound to animal models of specific diseases to observe its effects on disease progression and to identify potential biomarkers of response. The absence of such studies in the public domain for this specific class of compounds prevents any detailed discussion of their in vivo activity.

Assessment of Potential for Clinical Translation

A meaningful assessment of the potential for clinical translation of 3-Methyloxetan-3-amine hydrochloride-derived compounds is not feasible without the foundational preclinical data from in vitro and in vivo studies. The decision to advance a compound to clinical trials is based on a comprehensive evaluation of its efficacy, selectivity, and pharmacokinetic properties, none of which are publicly documented for this specific chemical series. While the parent molecule, this compound, is known and used as a building block in chemical synthesis, the journey of its derivatives through preclinical development and towards clinical application has not been detailed in accessible scientific or patent literature.

Future Directions and Emerging Research Avenues for 3 Methyloxetan 3 Amine Hydrochloride

Exploration of Novel Therapeutic Targets

The inherent functionalities of 3-methyloxetan-3-amine (B1372449) hydrochloride suggest its potential to interact with a variety of biological targets. The primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, enabling ionic interactions with negatively charged residues in protein binding pockets. The oxetane (B1205548) ring, a bioisostere of a gem-dimethyl group, can improve metabolic stability and aqueous solubility.

Future research will likely focus on screening 3-methyloxetan-3-amine hydrochloride and its derivatives against a wide range of therapeutic targets. Of particular interest are enzymes and receptors where the unique three-dimensional shape of the oxetane moiety can provide selectivity. For instance, histone deacetylases (HDACs) have emerged as important targets in oncology. nih.gov The development of isoform-selective HDAC inhibitors is a key goal to minimize off-target effects. nih.gov The structural features of this compound could be exploited to design novel HDAC inhibitors with improved selectivity.

Another area of exploration is its potential role in targeting G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. The amine group could serve as a key interaction point with the orthosteric or allosteric sites of GPCRs.

Integration into Fragment-Based Drug Discovery and Covalent Inhibition Strategies

Fragment-Based Drug Discovery (FBDD) has become a powerful approach for identifying lead compounds. FBDD starts with the screening of low molecular weight fragments that bind to a target with high ligand efficiency. nih.gov These initial hits are then grown or linked to produce more potent molecules. nih.gov The small size and desirable physicochemical properties of this compound make it an ideal candidate for inclusion in fragment libraries.

The "rule-of-three" is a set of guidelines used to define a fragment, and this compound fits these criteria well, as illustrated in the table below.

| Property | Rule-of-Three Guideline | This compound |

| Molecular Weight | ≤ 300 Da | ~123.58 g/mol nih.gov |

| cLogP | ≤ 3 | Estimated to be low |

| Number of Hydrogen Bond Donors | ≤ 3 | 1 (amine group) |

| Number of Hydrogen Bond Acceptors | ≤ 3 | 1 (oxetane oxygen) |

| Number of Rotatable Bonds | ≤ 3 | 1 |

This table illustrates how this compound aligns with the principles of Fragment-Based Drug Discovery.

Furthermore, the primary amine of this compound can be functionalized to introduce a reactive "warhead," transforming it into a covalent inhibitor. Covalent inhibitors form a stable bond with their target protein, often leading to prolonged duration of action. nih.gov This strategy has been successfully used to target enzymes with nucleophilic residues like cysteine in their active sites. nih.gov Recent research has also focused on developing warheads that can target other amino acids, such as lysine, arginine, and histidine. nih.gov The amine group of this compound could serve as an anchor point for attaching various electrophilic groups capable of reacting with these residues.

Advancements in Synthetic Methodologies for Enhanced Diversity

To fully explore the therapeutic potential of this compound, the development of efficient and versatile synthetic methods is crucial. These methods should allow for the creation of a diverse library of analogs with modifications at various positions of the molecule.

Current synthetic strategies for oxetanes often involve the cyclization of diol or halohydrin precursors. evitachem.com Advancements in this area are focused on developing stereoselective syntheses to access enantiomerically pure oxetanes, which is critical for understanding their interactions with chiral biological targets.

Future synthetic efforts will likely concentrate on:

Late-stage functionalization: Developing methods to modify the oxetane ring or the substituents at a late stage of the synthesis, allowing for rapid diversification of the core structure.

Photoredox catalysis: Utilizing light-mediated reactions to enable novel transformations that are not accessible through traditional thermal methods, such as the direct C-H functionalization of the oxetane ring. nih.gov

Flow chemistry: Employing continuous flow reactors to improve the safety, scalability, and efficiency of the synthesis of oxetane-containing compounds.

The table below outlines potential synthetic strategies for generating a diverse library of this compound analogs.

| Synthetic Strategy | Description | Potential Outcome |

| N-alkylation/acylation | Reaction of the primary amine with various alkyl halides or acyl chlorides. | Diverse amide and secondary/tertiary amine derivatives. |

| Reductive amination | Reaction of the primary amine with aldehydes or ketones in the presence of a reducing agent. | A wide range of N-substituted analogs. |

| Suzuki/Buchwald-Hartwig coupling | Functionalization of an aryl or heteroaryl group attached to the oxetane core. | Biaryl and N-aryl derivatives. |

This table presents potential synthetic routes for the diversification of the this compound scaffold.

Development of Advanced Computational Models for Predictive Design

Computational modeling plays an increasingly important role in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design-make-test-analyze cycle. researchgate.net For this compound and its derivatives, advanced computational models can be employed in several ways:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of a series of analogs with their biological activity. This can help in prioritizing the synthesis of the most promising compounds.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to its target protein. This can provide insights into the key interactions that contribute to binding affinity and selectivity.

Machine Learning and Artificial Intelligence: Utilizing large datasets of chemical structures and biological activities to train predictive models. researchgate.net These models can be used to screen virtual libraries of compounds and identify those with a high probability of being active. researchgate.net

The development of predictive models for properties such as solubility, permeability, and metabolic stability will also be crucial for optimizing the drug-like properties of this chemical series.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.